2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide 2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 923722-86-5
VCID: VC2219095
InChI: InChI=1S/C12H9BrFNO2/c13-11-4-3-8(14)6-10(11)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16)
SMILES: C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)F)Br
Molecular Formula: C12H9BrFNO2
Molecular Weight: 298.11 g/mol

2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide

CAS No.: 923722-86-5

Cat. No.: VC2219095

Molecular Formula: C12H9BrFNO2

Molecular Weight: 298.11 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide - 923722-86-5

Specification

CAS No. 923722-86-5
Molecular Formula C12H9BrFNO2
Molecular Weight 298.11 g/mol
IUPAC Name 2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide
Standard InChI InChI=1S/C12H9BrFNO2/c13-11-4-3-8(14)6-10(11)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16)
Standard InChI Key DAVYUEFDVXZLQR-UHFFFAOYSA-N
SMILES C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)F)Br
Canonical SMILES C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)F)Br

Introduction

Chemical Structure and Properties

Molecular Structure

2-Bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide consists of a benzamide core structure with specific substituents. The benzene ring contains a bromine atom at the 2-position and a fluorine atom at the 5-position, while the amide nitrogen is connected to a furan-2-ylmethyl group. This structural arrangement creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential biological interactions.

The structural representation can be described chemically through its IUPAC name: 2-bromo-5-fluoro-N-(2-furylmethyl)benzamide. The compound's structure includes an amide linkage between the substituted benzoic acid moiety and the furan-containing amine component, creating a relatively rigid yet flexible molecular architecture.

Physical and Chemical Properties

The compound demonstrates several key physical and chemical properties that are important for understanding its behavior in various applications. These properties are summarized in Table 1:

PropertyValue
CAS Number923722-86-5
Molecular FormulaC₁₂H₉BrFNO₂
Molecular Weight298.11 g/mol
IUPAC Name2-bromo-5-fluoro-N-(2-furylmethyl)benzamide
InChI KeyDAVYUEFDVXZLQR-UHFFFAOYSA-N
Physical AppearanceSolid (based on similar compounds)
SolubilityLikely soluble in organic solvents such as methanol, ethanol, DMSO

The presence of the bromine and fluorine atoms contributes to the compound's electronic properties, potentially affecting its reactivity and stability. The halogen substituents can influence the compound's lipophilicity, which is an important parameter for drug-like molecules. Similarly, the furan moiety adds an aromatic heterocyclic component that can participate in various interactions, including hydrogen bonding and π-stacking with biological targets.

Structural Analogs and Related Compounds

2-Bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide belongs to a broader family of structurally related compounds that share similar chemical frameworks but differ in their substitution patterns or functional groups. Understanding these relationships helps contextualize its potential properties and applications.

A notable related compound is 4-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide (CAS: 898471-01-7), which contains both furan and thiophene heterocycles attached to the amide nitrogen. This structural analog has a molecular formula of C₁₇H₁₄FNO₂S and a molecular weight of 315.4 g/mol. The presence of the additional thiophene ring and the different position of the fluorine atom (4-position versus 5-position) would likely result in distinct chemical and biological properties compared to our compound of interest.

Table 2: Comparison of 2-Bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
2-Bromo-5-fluoro-N-(furan-2-ylmethyl)benzamideC₁₂H₉BrFNO₂298.11Bromine at 2-position, fluorine at 5-position, single substitution on amide nitrogen
4-Fluoro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamideC₁₇H₁₄FNO₂S315.4Fluorine at 4-position, no bromine, disubstituted amide nitrogen with both furan and thiophene groups

The structural variations among these compounds highlight the diversity within the benzamide class and illustrate how subtle changes in substitution patterns can potentially lead to significant differences in chemical reactivity and biological activity. These structure-activity relationships are valuable for medicinal chemistry research and the development of compounds with specific properties or functions.

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